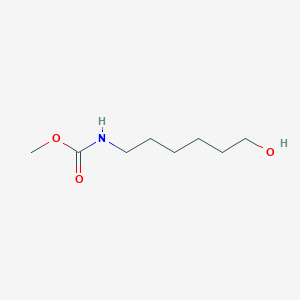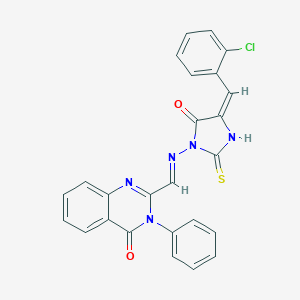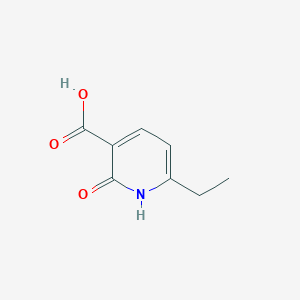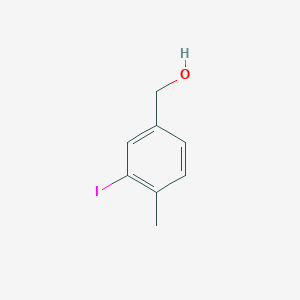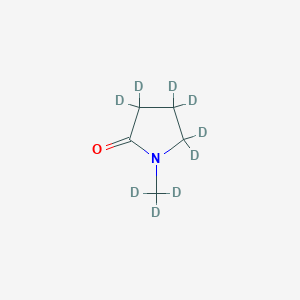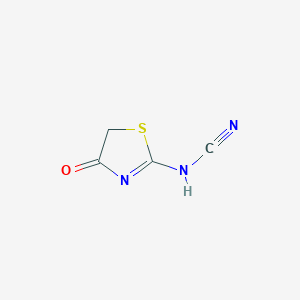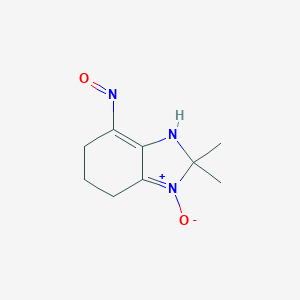![molecular formula C14H11N5O3 B063392 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione CAS No. 169692-29-9](/img/structure/B63392.png)
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione, also known as febuxostat, is a non-purine selective inhibitor of xanthine oxidase. It is commonly used to treat hyperuricemia and gout. Febuxostat has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
Febuxostat works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione reduces the production of uric acid, which can help to prevent the formation of uric acid crystals and the development of gout.
Effets Biochimiques Et Physiologiques
Febuxostat has been shown to effectively lower serum uric acid levels in patients with hyperuricemia and gout. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that it may not be effective in all patients, particularly those with severe gout or kidney disease.
Orientations Futures
There are several areas of future research that could be explored in relation to 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione. One area of interest is the potential use of 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease. Additionally, further research could be done to investigate the potential anti-inflammatory and antioxidant effects of 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione, as well as its effects on other biochemical pathways. Finally, more research could be done to identify potential biomarkers for 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione response, which could help to personalize treatment for patients with hyperuricemia and gout.
Méthodes De Synthèse
Febuxostat is typically synthesized by reacting 2-aminobenzophenone with 4-tert-butyl-2,6-dimethyl-3,5-dinitrophenol, followed by reduction with sodium dithionite. The resulting compound is then treated with sodium hydroxide to form 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione.
Applications De Recherche Scientifique
Febuxostat has been widely studied for its potential therapeutic applications in the treatment of hyperuricemia and gout. It has also been investigated for its potential use in the treatment of other conditions, such as cardiovascular disease and chronic kidney disease. Additionally, 1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione has been studied for its potential anti-inflammatory and antioxidant effects.
Propriétés
Numéro CAS |
169692-29-9 |
|---|---|
Nom du produit |
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione |
Formule moléculaire |
C14H11N5O3 |
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione |
InChI |
InChI=1S/C14H11N5O3/c1-17-10-9(12(21)18(2)14(17)22)19-11(20)7-5-3-4-6-8(7)15-13(19)16-10/h3-6H,1-2H3,(H,15,16) |
Clé InChI |
JANRJYXIXYWRNZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4NC3=N2 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C4=CC=CC=C4NC3=N2 |
Synonymes |
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)

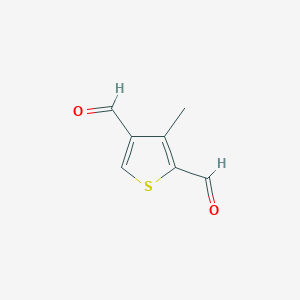
![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)
